molecular formula C16H16O5 B14592638 2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid CAS No. 61440-98-0

2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B14592638
CAS No.: 61440-98-0
M. Wt: 288.29 g/mol
InChI Key: XMTNVEJZTIBLRP-UHFFFAOYSA-N
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Description

2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a hydroxymethyl group and two methoxy groups attached to a biphenyl structure, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the hydroxymethyl and methoxy groups. The carboxylic acid group is then introduced through oxidation reactions. Specific reaction conditions, such as the use of Grignard reagents and controlled temperatures, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2’-(Formyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid, while reduction of the carboxylic acid group can produce 2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-methanol .

Scientific Research Applications

2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also play a role in modulating the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-methanol
  • 2’-(Formyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid
  • 4’,5’-Dimethoxy[1,1’-biphenyl]-2-carboxylic acid

Uniqueness

What sets 2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid apart from similar compounds is the presence of both hydroxymethyl and carboxylic acid groups on the biphenyl structure. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

61440-98-0

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-4,5-dimethoxyphenyl]benzoic acid

InChI

InChI=1S/C16H16O5/c1-20-14-7-10(9-17)13(8-15(14)21-2)11-5-3-4-6-12(11)16(18)19/h3-8,17H,9H2,1-2H3,(H,18,19)

InChI Key

XMTNVEJZTIBLRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CO)C2=CC=CC=C2C(=O)O)OC

Origin of Product

United States

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